molecular formula C18H16O9 B1262635 Cyathuscavin B

Cyathuscavin B

Cat. No.: B1262635
M. Wt: 376.3 g/mol
InChI Key: ZORZPKUBRKXKSU-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyathuscavin B is a bioactive polyketide compound isolated from the liquid culture of the fungus Cyathus stercoreus, a species traditionally used in Chinese medicine for alleviating gastralgia . It exhibits potent antioxidant properties and DNA protection activity, making it a subject of interest in pharmaceutical and biochemical research . The compound is part of a broader family of polyketides, including cyathuscavin A and C, which share structural and functional similarities but may differ in specific bioactivities .

Properties

Molecular Formula

C18H16O9

Molecular Weight

376.3 g/mol

IUPAC Name

9,10-dihydroxy-6,8-dimethoxy-1-oxo-3-[(E)-prop-1-enyl]-6H-pyrano[4,3-c]isochromene-7-carboxylic acid

InChI

InChI=1S/C18H16O9/c1-4-5-7-6-8-9(17(23)26-7)10-11(18(25-3)27-8)12(16(21)22)15(24-2)14(20)13(10)19/h4-6,18-20H,1-3H3,(H,21,22)/b5-4+

InChI Key

ZORZPKUBRKXKSU-SNAWJCMRSA-N

Isomeric SMILES

C/C=C/C1=CC2=C(C3=C(C(O2)OC)C(=C(C(=C3O)O)OC)C(=O)O)C(=O)O1

Canonical SMILES

CC=CC1=CC2=C(C3=C(C(O2)OC)C(=C(C(=C3O)O)OC)C(=O)O)C(=O)O1

Synonyms

cyathuscavin B

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Overview

Cyathuscavin B belongs to the polyketide class, characterized by their biosynthesis via polyketide synthase enzymes. Its structural analogs, such as cyathuscavin A and C, are derived from the same fungal source but differ in side-chain modifications, which influence their bioactivity profiles . Other related compounds include cyathusals (A, B, C) and pulvinatal, which also demonstrate antioxidant properties but lack explicit evidence of DNA protection activity .

Key Findings:

Antioxidant Capacity : this compound and pulvinatal exhibit comparable high antioxidant activity, while cyathuscavin A and C show moderate efficacy .

DNA Protection : Only the cyathuscavin series (A, B, C) demonstrate DNA protection, suggesting a unique mechanism linked to their polyketide backbone .

Traditional Use : While Cyathus stercoreus is used in traditional medicine for gastralgia, specific applications of isolated compounds like this compound remain understudied .

Pharmacological Potential

This compound’s dual functionality (antioxidant and DNA protection) positions it as a candidate for drug development targeting oxidative stress-related diseases, such as neurodegenerative disorders or cancer . In contrast, cyathusals and pulvinatal may be more suited for industrial applications, such as preservatives or cosmetic additives, due to their singular antioxidant focus .

Q & A

Q. How can Cyathuscavin B be reliably identified and characterized in natural extracts?

Methodological Answer:

  • Step 1 : Use high-performance liquid chromatography (HPLC) or LC-MS for preliminary separation and detection of this compound in crude extracts. Compare retention times or mass spectra with authenticated standards if available.
  • Step 2 : Confirm structural identity via nuclear magnetic resonance (NMR) spectroscopy (1D and 2D experiments, e.g., 1H^1H, 13C^{13}C, COSY, HSQC, HMBC). For novel derivatives, ensure full assignment of proton and carbon signals .
  • Step 3 : Validate purity using techniques like HPLC-DAD or quantitative NMR (qNMR). Purity thresholds (>95%) should align with journal requirements for reproducibility .

Q. What in vitro assays are most suitable for preliminary evaluation of this compound’s bioactivity?

Methodological Answer:

  • Assay Selection : Prioritize target-specific assays (e.g., enzyme inhibition for antimicrobial activity) over broad-spectrum assays. For example, use:
  • Microdilution assays for antimicrobial activity (MIC/MBC determination).
  • Cell viability assays (MTT/XTT) for cytotoxicity screening.
    • Controls : Include positive controls (e.g., known inhibitors) and solvent controls to rule out false positives.
    • Data Reporting : Provide raw data (e.g., IC50_{50} values ± SD) and statistical analyses (e.g., ANOVA) to ensure transparency .

Advanced Research Questions

Q. How should researchers design experiments to explore this compound’s mechanism of action?

Methodological Answer:

  • Hypothesis-Driven Approach : Formulate a FINER (Feasible, Interesting, Novel, Ethical, Relevant) research question. Example: “Does this compound inhibit bacterial efflux pumps via direct binding to AcrB?” .
  • Experimental Workflow :

Target Identification : Use computational docking (e.g., AutoDock Vina) to predict binding sites.

Validation : Apply surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities.

Functional Assays : Measure efflux pump inhibition using fluorescent substrates (e.g., ethidium bromide accumulation assays) .

  • Controls : Include knockout strains or siRNA-mediated gene silencing to confirm target specificity .

Q. How can contradictory data on this compound’s efficacy across studies be resolved?

Methodological Answer:

  • Data Audit : Compare experimental variables (e.g., solvent used, cell lines, assay protocols) across conflicting studies. For example, DMSO concentration >1% may artifactually inhibit bacterial growth .
  • Meta-Analysis : Conduct a systematic review using PRISMA guidelines to assess bias, heterogeneity, and study quality. Use tools like RevMan for statistical synthesis .
  • Replication Studies : Reproduce key experiments under standardized conditions (e.g., CLSI guidelines for antimicrobial testing) .

Q. What strategies optimize the synthetic yield of this compound derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Route Design : Employ retrosynthetic analysis to identify modular intermediates. Prioritize protecting-group-free strategies for efficiency.
  • Reaction Optimization : Use design of experiments (DoE) to test variables (e.g., temperature, catalyst loading). Response surface methodology (RSM) can model optimal conditions .
  • Characterization : For novel derivatives, provide 1H^1H-NMR, 13C^{13}C-NMR, HRMS, and X-ray crystallography data (if available). Deposit spectra in public repositories (e.g., ChemSpider) for transparency .

Data Presentation and Reproducibility Guidelines

  • Tables : Include raw data (e.g., MIC values across bacterial strains) and statistical parameters (e.g., p-values, confidence intervals) to support claims .
    Example Table:

    Bacterial StrainMIC (μg/mL)MBC (μg/mL)Solvent Control
    S. aureus ATCC 259238.0 ± 0.516.0 ± 1.2No inhibition
    E. coli ATCC 2592232.0 ± 2.164.0 ± 3.8No inhibition
  • Reproducibility : Follow the Beilstein Journal’s guidelines for experimental sections: describe equipment models, software versions, and reagent sources .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyathuscavin B
Reactant of Route 2
Cyathuscavin B

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